Nitro Blue Tetrazolium (chloride)
Nitro Blue Tetrazolium (chloride)
Nitro Blue Tetrazolium (NBT) is a chromogenic substrate that, like other tetrazolium compounds, can be reduced to produce a colored formazan derivative. It is used in the “NBT test” to evaluate the activity of NADPH oxidase in phagocytes, which results in the production of blue reduced NBT formazan in normal cells but not in those from patients with chronic granulomatous disease. NBT can also be used as a chromogenic activity stain for oxidoreductases in gels or solutions. More commonly NBT is often paired with 5-bromo-4-chloro-3-inolyl phosphate (PCIB) for the colorimetric detection of alkaline phosphatase activity. Alkaline phosphate converts PCIB to a product that reduces NBT to its formazan derivative, resulting in a black-purple precipitate.
Brand Name:
Vulcanchem
CAS No.:
298-83-9
VCID:
VC0160682
InChI:
InChI=1S/C40H30N10O6.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2
SMILES:
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-]
Molecular Formula:
C40H30N10O6 • 2Cl
Molecular Weight:
817.6 g/mol
Nitro Blue Tetrazolium (chloride)
CAS No.: 298-83-9
Reference Standards
VCID: VC0160682
Molecular Formula: C40H30N10O6 • 2Cl
Molecular Weight: 817.6 g/mol
CAS No. | 298-83-9 |
---|---|
Product Name | Nitro Blue Tetrazolium (chloride) |
Molecular Formula | C40H30N10O6 • 2Cl |
Molecular Weight | 817.6 g/mol |
IUPAC Name | 2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride |
Standard InChI | InChI=1S/C40H30N10O6.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
Standard InChIKey | FSVCQIDHPKZJSO-UHFFFAOYSA-L |
SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] |
Description | Nitro Blue Tetrazolium (NBT) is a chromogenic substrate that, like other tetrazolium compounds, can be reduced to produce a colored formazan derivative. It is used in the “NBT test” to evaluate the activity of NADPH oxidase in phagocytes, which results in the production of blue reduced NBT formazan in normal cells but not in those from patients with chronic granulomatous disease. NBT can also be used as a chromogenic activity stain for oxidoreductases in gels or solutions. More commonly NBT is often paired with 5-bromo-4-chloro-3-inolyl phosphate (PCIB) for the colorimetric detection of alkaline phosphatase activity. Alkaline phosphate converts PCIB to a product that reduces NBT to its formazan derivative, resulting in a black-purple precipitate. |
Synonyms | Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
Reference | 1.Sabnis, R.W. Handbook of biological dyes and stains: Synthesis and industrial applications. (2010). |
PubChem Compound | 9281 |
Last Modified | Nov 11 2021 |
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